Methyl 5-methoxybenzofuran-4-carboxylate
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Overview
Description
Methyl 5-methoxybenzofuran-4-carboxylate: is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methoxybenzofuran-4-carboxylic acid as the starting material.
Reaction Conditions: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The resulting ester is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is produced in large batches using continuous stirred-tank reactors (CSTRs) to ensure consistent quality and yield.
Scale-Up Considerations: The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) in the presence of a base.
Major Products Formed:
Oxidation: 5-methoxybenzofuran-4-carboxylic acid.
Reduction: 5-methoxybenzofuran-4-ol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Methyl 5-methoxybenzofuran-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has shown potential as an antimicrobial agent and is being investigated for its therapeutic properties. Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For instance, in antimicrobial studies, it may inhibit bacterial cell wall synthesis or disrupt metabolic pathways. The exact mechanism can vary based on the specific biological system and the presence of other interacting molecules.
Comparison with Similar Compounds
Methyl 5-hydroxybenzofuran-4-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 5-methoxybenzofuran-3-carboxylate: Different position of the methoxy group on the benzofuran ring.
Uniqueness: Methyl 5-methoxybenzofuran-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methoxy group at the 5-position enhances its stability and modifies its electronic properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.
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Properties
Molecular Formula |
C11H10O4 |
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Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 5-methoxy-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-13-9-4-3-8-7(5-6-15-8)10(9)11(12)14-2/h3-6H,1-2H3 |
InChI Key |
IUQBWLMLHSEXMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC=C2)C(=O)OC |
Origin of Product |
United States |
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